molecular formula C12H10N4OS2 B2483347 7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 96678-30-7

7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B2483347
CAS No.: 96678-30-7
M. Wt: 290.36
InChI Key: HYPSUBDPZHEVIG-UHFFFAOYSA-N
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Description

7-(Benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound featuring a fused thiadiazolo-triazinone core. Its synthesis involves the cyclization of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one with benzoyl isothiocyanate, releasing methanethiol during the reaction . X-ray crystallography confirms its planar structure, with anisotropic refinement of non-hydrogen atoms and a five-membered thiadiazole ring fused to the triazinone system . This compound belongs to a broader class of thiadiazolo-triazinones known for diverse biological activities, including antimicrobial and anti-tubercular properties .

Properties

IUPAC Name

7-benzylsulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS2/c1-8-10(17)16-11(14-13-8)19-12(15-16)18-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPSUBDPZHEVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one with suitable reagents to form the desired thiadiazolo-triazine structure . The reaction conditions often include the use of solvents such as dioxane and the application of heat to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzylsulfanyl Group

The benzylsulfanyl (-S-CH₂C₆H₅) moiety exhibits moderate nucleophilic displacement potential under specific conditions. Key observations include:

Reaction TypeConditionsProductSupporting Evidence
AlkylationElectrophilic alkyl halides (e.g., CH₃I) in basic mediaS-alkyl derivativesAnalogous thiadiazoles undergo S-alkylation via nucleophilic thiolate intermediates
Aryl DisplacementStrong electrophiles (e.g., aryl diazonium salts)S-aryl derivativesSimilar thiadiazolo-triazinones react with aryl groups under acidic conditions

Mechanistic Insight :
The sulfur atom in the benzylsulfanyl group acts as a soft nucleophile. In polar aprotic solvents (e.g., DMF), deprotonation enhances nucleophilicity, enabling reactions with alkyl halides or activated aryl electrophiles .

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, yielding sulfoxides or sulfones:

Oxidizing AgentProductSelectivityReference
H₂O₂ (30%)Sulfoxide (S=O)Mild conditions favor mono-oxidationObserved in structurally related thiadiazoles
KMnO₄ (acidic)Sulfone (O=S=O)Stronger oxidants drive full oxidationReported for triazolo-thiadiazoles

Example :
Treatment with H₂O₂ in acetic acid yields 7-(benzylsulfinyl)-3-methyl-4H-thiadiazolo-triazin-4-one, while KMnO₄ produces the sulfone derivative .

Cyclization and Ring Expansion

The thiadiazolo-triazinone scaffold participates in cycloaddition and ring-expansion reactions:

Reaction PartnerConditionsProductKey Finding
IsothiocyanatesReflux in POCl₃Fused bicyclic systemsFormation of thiadiazolo[3,2-b]triazines via cyclocondensation
α,β-Unsaturated carbonylsDiels-Alder conditionsHexacyclic derivativesElectron-deficient dienophiles react with the triazine ring

Case Study :
Reaction with acryloyl chloride in POCl₃ yields a hexacyclic adduct, confirmed via X-ray crystallography in analogs .

Electrophilic Aromatic Substitution (EAS)

The electron-rich triazine ring undergoes EAS at specific positions:

ElectrophilePositionProductNotes
Nitration (HNO₃/H₂SO₄)C-5 or C-6Nitro derivativesRegioselectivity depends on substituent electronic effects
Halogenation (Cl₂, Br₂)C-7 adjacent to SHalo-substituted analogsEnhanced reactivity at sulfur-adjacent positions

Example :
Chlorination with Cl₂ in CCl₄ introduces a chlorine atom at the C-7 position, adjacent to the sulfanyl group .

Acylation and Esterification

The triazinone oxygen and nitrogen atoms serve as nucleophilic sites:

ReagentTarget SiteProductConditions
Acetyl chlorideN-4N-acetyl derivativeCatalytic TEA in CH₂Cl₂
Benzoyl chlorideO-4Benzoylated oxo-groupRequires strong base (e.g., NaH)

Key Data :
Acylation at N-4 proceeds with 85% yield, while O-4 benzoylation requires elevated temperatures (60°C) .

Interaction with Biological Targets

While not a classical chemical reaction, binding interactions inform reactivity:

TargetInteraction TypeFunctional GroupReference
TubulinHydrogen bondingTriazine carbonylDocking studies show C=O···H-N interactions
Kinasesπ-π stackingBenzylsulfanyl aromatic ringEnhanced inhibition with electron-withdrawing substituents

Comparative Reactivity Table

A comparison with related compounds highlights substituent effects:

CompoundSubstituentReactivity Trend
7-(Trifluoromethyl)-analog-CF₃Reduced nucleophilicity due to electron withdrawal
7-Aryl derivatives-ArEnhanced stability in EAS due to resonance
6-Benzylsulfanyl analog-S-CH₂C₆H₅ (position 6)Lower oxidation potential vs. position 7

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, compounds similar to 7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one have been evaluated for their cytotoxic properties against various cancer cell lines.

  • A review article noted that derivatives of 1,3,4-thiadiazole exhibited significant anticancer activity against cell lines such as HEK 293 (human embryonic kidney), BT474 (breast cancer), and NCI-H226 (lung cancer) . The most active compounds demonstrated a concentration-dependent inhibition of cell viability.

Antibacterial Properties

Thiadiazole derivatives have also been investigated for their antibacterial properties. The synthesis of new compounds has shown promising results against various bacterial strains. A study focused on related compounds reported significant antibacterial activity, suggesting that modifications to the thiadiazole structure can enhance efficacy .

Anticoagulant Effects

Research into the anticoagulant potential of thiadiazole derivatives has revealed that some synthesized compounds can prolong plasma rectification and bleeding times. This suggests their potential use in developing new anticoagulant therapies .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of various thiadiazole derivatives, researchers synthesized several new compounds and tested them against breast and lung cancer cell lines. The results indicated that certain derivatives exhibited IC50_{50} values significantly lower than standard treatments, highlighting their potential as effective anticancer agents .

Case Study 2: Antibacterial Activity Assessment

Another study synthesized a series of 1,2,3-triazole derivatives containing thiadiazole rings. These compounds were subjected to antibacterial testing against both Gram-positive and Gram-negative bacteria. The findings demonstrated that several derivatives had notable antibacterial effects, suggesting their potential for further development as antimicrobial agents .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTest Organism/Cell LineIC50_{50} ValueReference
Thiadiazole AAnticancerBT4740.794 µM
Thiadiazole BAntibacterialE. coli12 µg/mL
Thiadiazole CAnticoagulantPlasmaIncreased time

Mechanism of Action

The mechanism of action of 7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological receptors, leading to its pharmacological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes or interfere with DNA replication . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

  • Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, Br) enhance antibacterial potency. For example, 7-(3-chlorophenyl)-3-methyl derivatives show improved MIC values against Mycobacterium tuberculosis compared to non-halogenated analogs . Bulkier substituents (e.g., tert-butyl at position 3) improve metabolic stability but may reduce solubility . Aryloxy/acetic acid derivatives (e.g., 7-[(4-bromophenoxy)methyl]) exhibit broader antiviral activity due to enhanced membrane permeability .
  • Crystallographic Insights: The 7-(2,4-dichlorophenyl) derivative forms inversion dimers via C–H···O hydrogen bonds, stabilizing its crystal lattice .

Key Research Findings

  • Anti-TB Activity : The 3-tert-butyl-7-(2,3,4-trimethoxyphenyl) derivative shows an MIC of 6.25 µg/mL, comparable to streptomycin .
  • Structural Stability : Electron-deficient aryl groups (e.g., dichlorophenyl) enhance thermal stability, with decomposition points >250°C .
  • SAR Trends : Lipophilic substituents (e.g., benzylsulfanyl) improve bioavailability but may increase cytotoxicity .

Biological Activity

The compound 7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activities, focusing on anticancer properties, antimicrobial effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N6SC_{13}H_{12}N_6S, with a molecular weight of approximately 284.34 g/mol. The structure features a thiadiazole ring fused with a triazine moiety, which is known for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₂N₆S
Molecular Weight284.34 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown promising results in various cancer cell lines:

  • Inhibition of Cell Proliferation : Research indicates that derivatives containing thiadiazole structures exhibit significant cytotoxicity against several cancer cell lines. For instance:
    • An IC₅₀ value of 5.91 µM was recorded against MCF-7 breast cancer cells.
    • Compounds similar to 7-(benzylsulfanyl)-3-methyl-4H-thiadiazolo[2,3-c][1,2,4]triazin-4-one demonstrated cell cycle arrest in the G0-G1 phase and induced apoptosis in treated cells .

Antimicrobial Activity

Thiadiazole compounds have been extensively studied for their antimicrobial properties:

  • Antibacterial Effects : Preliminary results suggest that the compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The effectiveness was compared with standard antibiotics.
  • Antifungal Activity : The compound has also shown potential antifungal effects against strains like Candida albicans, indicating its broad-spectrum antimicrobial capabilities .

Other Pharmacological Activities

Beyond anticancer and antimicrobial properties, thiadiazole derivatives have been investigated for additional biological activities:

  • Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and may serve as potential anti-inflammatory agents.
  • Neuroprotective Potential : Research into the central nervous system (CNS) effects of similar compounds indicates possible neuroprotective activities through modulation of neurotransmitter systems .

Case Studies and Research Findings

  • Cytotoxicity Studies : A series of experiments evaluated the cytotoxic effects of various thiadiazole derivatives on different cancer cell lines using the CCK-8 assay. The results indicated that certain modifications to the thiadiazole structure significantly enhanced anticancer activity.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound induces apoptosis via mitochondrial pathways and modulates cell cycle checkpoints.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one?

  • Methodology : The compound is typically synthesized via cyclization reactions. A key approach involves reacting 4-amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one with an acid (e.g., 2,4-dichlorobenzoic acid) in phosphorus oxychloride under reflux, followed by purification via recrystallization from aqueous dioxane . Alternative methods include nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene in a one-pot, metal-free protocol .
  • Verification : Structural confirmation is achieved through IR, NMR, and mass spectrometry, with additional validation via X-ray crystallography to resolve complex stereochemistry .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. For example, disordered benzene rings in the structure are resolved by refining site occupancies (e.g., 0.509 and 0.491 for two positions) and analyzing dihedral angles between heterocyclic rings (e.g., 76.9° and 74.9° for disordered components) .
  • Key Parameters : Bond lengths (e.g., S1···N3 contact at 2.801 Å) and hydrogen bonding patterns (e.g., C2—H2A···O1 interactions forming R22(18) motifs) are compared to literature values to validate the structure .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C-NMR : Assigns proton environments (e.g., benzylsulfanyl group protons at δ 4.2–4.5 ppm) and carbon signals.
  • IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • Mass Spectrometry : Determines molecular weight (e.g., m/z 379.37 for related derivatives) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalysis : Use catalytic KOH (40% aqueous) for intramolecular cyclization, achieving >90% yields in one-pot reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to <2 hours) while maintaining purity .

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

  • Case Study : Introducing aryloxymethyl or anilinomethyl groups to the thiadiazole moiety enhances antimicrobial activity. For example, derivatives with 4-chlorophenyl substituents show improved MIC values against Staphylococcus aureus .
  • SAR Analysis : Computational modeling (e.g., docking studies) correlates electronic effects of substituents (e.g., electron-withdrawing Cl groups) with target binding affinity .

Q. How are crystallographic data contradictions (e.g., disordered atoms) addressed in structural reports?

  • Methodology :

  • Refinement Tools : Software like SHELX refines disorder by partitioning site occupancies (e.g., 0.509:0.491 ratio) and applying geometric restraints .
  • Validation : Cross-checking with spectroscopic data (e.g., NMR coupling constants) ensures consistency between crystallographic and solution-phase structures .

Q. What strategies mitigate side reactions during multi-step synthesis?

  • Methodology :

  • Intermediate Trapping : Use NaBH4 to reduce intermediates (e.g., Schiff bases) and prevent thiadiazepine byproduct formation .
  • pH Control : Maintain neutral conditions during thiol coupling to avoid undesired oxidation .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures (e.g., onset at 473–475 K) .
  • HPLC Monitoring : Tracks degradation products over time in solvents like ethanol or DCM .

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